molecular formula C10H9F3N2O B13026025 1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

1-(3,3,3-Trifluoropropanoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13026025
M. Wt: 230.19 g/mol
InChI Key: KTPUFIAXMRZPHY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by its unique structure, which includes a trifluoropropanone moiety attached to a dihydropyrrolopyridine ring system. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting candidate for various scientific applications.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable trifluoromethyl ketone can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

When compared to other pyrrolopyridine derivatives, 1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)6-8(16)15-5-3-7-2-1-4-14-9(7)15/h1-2,4H,3,5-6H2

InChI Key

KTPUFIAXMRZPHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=O)CC(F)(F)F

Origin of Product

United States

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